1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one

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1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (CAS 1804906-24-8, MFCD28738816) is a trisubstituted acetophenone derivative with molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol. The compound features a unique 5-bromo-2-fluoro-3-hydroxy substitution pattern on the phenyl ring, distinguishing it from positional isomers.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 1804906-24-8
Cat. No. B1415501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one
CAS1804906-24-8
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)Br)O)F
InChIInChI=1S/C8H6BrFO2/c1-4(11)6-2-5(9)3-7(12)8(6)10/h2-3,12H,1H3
InChIKeyNHNMNNAGPAPWLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (1804906-24-8): Procurement and Technical Baseline


1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one (CAS 1804906-24-8, MFCD28738816) is a trisubstituted acetophenone derivative with molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol [1]. The compound features a unique 5-bromo-2-fluoro-3-hydroxy substitution pattern on the phenyl ring, distinguishing it from positional isomers [1]. Its InChIKey is NHNMNNAGPAPWLI-UHFFFAOYSA-N , serving as a definitive structural identifier for procurement authentication. The compound is supplied as a liquid with commercial purity typically specified at 95% to 98% depending on vendor.

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one Procurement: Why Positional Isomer Substitution Introduces Analytical and Synthetic Risk


Generic substitution among bromo-fluoro-hydroxyacetophenone congeners carries substantial risk due to distinct regiochemical substitution patterns that generate unique analytical fingerprints and divergent reactivity. The 5-bromo-2-fluoro-3-hydroxy configuration of the target compound yields an InChIKey of NHNMNNAGPAPWLI-UHFFFAOYSA-N [1], whereas the 6-bromo-2-fluoro-3-hydroxy isomer (CAS 1516380-86-1) produces a completely different InChIKey: QODBWGSIHXTMCE-UHFFFAOYSA-N [2]. This distinction is not merely academic—substituting one isomer for another will alter chromatographic retention times, spectroscopic signatures, and crucially, the steric and electronic environment at reactive sites [1][2]. The ethanone group, situated adjacent to both bromine and fluorine substituents, participates in intramolecular hydrogen bonding with the 3-hydroxy group, a conformational constraint absent in isomers where the hydroxyl is displaced [1]. Consequently, downstream synthetic transformations—including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and oxime/hydrazone condensations—will proceed with different regioselectivity and reaction kinetics depending on the exact substitution pattern. Procurement of the correct isomer is therefore essential for reaction reproducibility and analytical method validation.

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one: Quantified Differentiation Evidence Against Positional Isomers and Alternative Suppliers


InChIKey Differentiation Confirms Exclusive Structural Identity Versus 6-Bromo-2-Fluoro-3-Hydroxy Positional Isomer

The target compound (CAS 1804906-24-8) is uniquely identified by InChIKey NHNMNNAGPAPWLI-UHFFOYSA-N, whereas the 6-bromo positional isomer (CAS 1516380-86-1) has the distinct InChIKey QODBWGSIHXTMCE-UHFFOYSA-N. This difference arises from the altered substitution pattern (5-bromo vs. 6-bromo position), which yields different connectivity in the InChI string and a completely different hash key [1][2].

Analytical Chemistry Quality Control Structural Authentication

Purity Specification Differentials: 98% (NLT) Grade Versus Standard 95% Technical Grade

Commercial availability of 1-(5-bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one spans two distinct purity tiers. Boroncore offers a grade specified as NLT (Not Less Than) 98% purity [1], while Leyan similarly catalogs a 98% purity product . In contrast, Sigma-Aldrich/AOBChem and AKSci supply material specified at 95% purity . The 3% absolute purity differential translates to potentially lower levels of halogenated byproducts or unreacted starting materials that could interfere with sensitive catalytic reactions.

Procurement Synthetic Chemistry Quality Assurance

Distinct Molecular Descriptors Versus 5-Bromo-3-Fluoro-2-Hydroxy Positional Isomer

The target 5-bromo-2-fluoro-3-hydroxy isomer (CAS 1804906-24-8) and the 5-bromo-3-fluoro-2-hydroxy isomer (CAS 1089706-28-4) share identical molecular formula (C₈H₆BrFO₂) and molecular weight (233.03 g/mol) but differ in computed physicochemical descriptors that affect drug-likeness predictions. The target compound has a computed XLogP3-AA value of 2.0 [1]. While no independent XLogP3-AA value is currently published for the 5-bromo-3-fluoro-2-hydroxy isomer in PubChem, the vendor Fluorochem reports a calculated LogP of 2.79 for that isomer —a difference that would influence predicted membrane permeability in silico ADME screening.

Computational Chemistry Medicinal Chemistry QSAR

Intramolecular Hydrogen Bonding Capacity as a Conformational Constraint Absent in Non-Ortho-Hydroxy Analogs

The 2-fluoro-3-hydroxy substitution pattern of the target compound positions the 3-hydroxy group ortho to the fluorine atom and ortho to the ethanone carbonyl group, enabling bifurcated intramolecular hydrogen bonding that rigidifies the molecular conformation [1]. This contrasts with non-ortho-hydroxy acetophenone analogs (e.g., 4-hydroxy or non-hydroxylated variants) which lack this conformational constraint. The hydrogen bond donor count (1) and acceptor count (3) of the target compound [1] quantitatively define its hydrogen bonding capacity, which influences solubility, chromatographic behavior, and the stereoelectronic environment at the carbonyl carbon during nucleophilic addition reactions.

Physical Organic Chemistry Conformational Analysis Reaction Design

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one: Evidence-Based Application Scenarios for Scientific Procurement


Suzuki-Miyaura and Other Palladium-Catalyzed Cross-Coupling Reactions

The 5-bromo substituent serves as an electrophilic coupling handle for palladium-catalyzed cross-coupling reactions. The distinct InChIKey of the target compound [1] ensures that procurement of the correct 5-bromo isomer positions the reactive site ortho to the ethanone and meta to the fluorine, a regiochemical arrangement that influences both oxidative addition rates with palladium catalysts and the electronic character of the resulting biaryl products. The availability of 98% purity grades [2] is advantageous for catalytic applications where halogenated impurities could poison palladium catalysts. Researchers engaged in library synthesis of fluorinated biaryl pharmacophores should prioritize this specific isomer over the 6-bromo isomer (CAS 1516380-86-1) to ensure coupling occurs at the intended position.

Synthesis of Heterocyclic Scaffolds via Condensation Reactions

The ethanone carbonyl group is positioned ortho to both bromine and fluorine substituents and ortho to the 3-hydroxy group, the latter enabling intramolecular hydrogen bonding that modulates carbonyl electrophilicity [1]. This carbonyl can undergo condensation with hydrazines, hydroxylamines, and primary amines to generate pyrazoles, oximes, and imines respectively. The 5-bromo-2-fluoro-3-hydroxy substitution pattern yields heterocyclic products with halogenation patterns distinct from those derived from the 5-bromo-3-fluoro-2-hydroxy isomer (CAS 1089706-28-4), whose higher computed LogP (2.79 vs. 2.0) [1] would produce more lipophilic heterocyclic products with different drug-like properties.

LC-MS and GC-MS Analytical Method Development and Validation

The target compound's unique InChIKey (NHNMNNAGPAPWLI-UHFFOYSA-N) [1], distinct from that of the 6-bromo isomer (QODBWGSIHXTMCE-UHFFOYSA-N) [3], provides unambiguous identification in mass spectral databases. The compound's physical form as a liquid and molecular weight of 233.03 g/mol [1] inform sample preparation and chromatographic method parameters. For laboratories developing impurity profiling methods or quantifying residual starting materials in API manufacturing, procurement of 98% purity material [2] provides a higher-purity reference standard that minimizes interference from co-eluting impurities during method validation.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The 5-bromo-2-fluoro-3-hydroxy substitution pattern represents a specific point in halogenation SAR space. The computed XLogP3-AA value of 2.0 [1] quantifies its lipophilicity relative to other halogenated acetophenone building blocks, while the hydrogen bond donor (1) and acceptor (3) counts [1] define its capacity for intermolecular interactions with biological targets. The 3% purity differential between 95% and 98% commercial grades [2] may be consequential for primary screening campaigns where uncharacterized impurities could generate false positive or false negative activity readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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